1-(2-methoxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione
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Overview
Description
1-(2-methoxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[330]octane-3,7-dione is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione typically involves the condensation of dimethyl 1,3-acetonedicarboxylate with 1,2-dicarbonyl compounds . The reaction is carried out under basic conditions, followed by acid hydrolysis to yield the desired bicyclic dione . The process involves multiple steps, including the formation of intermediate compounds and their subsequent transformation into the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1-(2-methoxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes . These complexes can then participate in various biochemical pathways, influencing cellular processes and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.0]octane-3,7-dione: A similar compound with a bicyclic structure, used in similar applications.
2,4,6,8-Tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione: Another bicyclic compound with different functional groups, used as a reagent for iodination of aromatic compounds.
Uniqueness
1-(2-methoxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione is unique due to its specific functional groups and the presence of both oxygen and nitrogen atoms in its bicyclic structure.
Properties
Molecular Formula |
C12H14BNO5 |
---|---|
Molecular Weight |
263.06 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione |
InChI |
InChI=1S/C12H14BNO5/c1-14-7-11(15)18-13(14,19-12(16)8-14)9-5-3-4-6-10(9)17-2/h3-6H,7-8H2,1-2H3 |
InChI Key |
FQXLWYGKWBHAMS-UHFFFAOYSA-N |
Canonical SMILES |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C3=CC=CC=C3OC |
Origin of Product |
United States |
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